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Compound of Interest

Compound Name:
Methyl 4-(Ethylamino)-3-

hydroxybenzoate

CAS No.: 1820609-04-8

Cat. No.: B1432751

Get Quote

Abstract & Scope
This application note details the protocol for the identification, structural characterization, and

quantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate (C₁₀H₁₃NO₃), a key

pharmaceutical intermediate often encountered in the synthesis of local anesthetics and

specific receptor ligands (e.g., 5-HT4 agonists).

While often overshadowed by its parent compound (Orthocaine/Methyl 4-amino-3-

hydroxybenzoate), the N-ethylated derivative presents unique mass spectrometric challenges

due to the competing fragmentation pathways of the secondary amine and the benzoate ester.

This guide provides a validated LC-MS/MS workflow, theoretical fragmentation derivation, and

troubleshooting strategies for researchers in drug development and impurity profiling.

Chemical Context & Properties

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1432751#bc-rfq
https://www.benchchem.com/product/b1432751/docs?utm_src=pdf-body#application-note-mass-spectrometry-characterization-and-quantification-of-methyl-4-ethylamino-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432751?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the physicochemical properties is the first step to a robust MS method. The

presence of both a phenolic hydroxyl and a secondary amine makes this molecule amphoteric,

but it will predominantly ionize in positive mode under acidic conditions.

Property Value Notes

IUPAC Name
Methyl 4-(ethylamino)-3-

hydroxybenzoate

CAS Number 1820609-04-8 Verified Research Chemical

Formula C₁₀H₁₃NO₃

Molecular Weight 195.22 g/mol Monoisotopic Mass: 195.0895

pKa (Calc.) ~4.5 (Amine), ~8.5 (Phenol) Ionizes best at pH < 4

LogP ~1.9 - 2.2
Suitable for Reversed-Phase

LC

Experimental Protocol
Sample Preparation
Objective: Minimize matrix effects while ensuring complete solubility.

Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS Grade). (Conc: 1

mg/mL).

Working Standard: Dilute stock 1:1000 in Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.

Stability Note: Fresh preparation is recommended. Benzoate esters can hydrolyze over time

in unbuffered aqueous solutions; keep at 4°C.

Liquid Chromatography (LC) Conditions
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent). Column: C18 Reverse Phase

(e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
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Parameter Setting Rationale

Mobile Phase A Water + 0.1% Formic Acid Protonation source for [M+H]+

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid
Organic modifier

Flow Rate 0.4 mL/min Optimal for ESI sensitivity

Column Temp 40°C
Improves peak shape for

amines

Injection Vol 2.0 µL Prevent column overload

Gradient Profile:

0.0 min: 5% B

1.0 min: 5% B (Desalting/Loading)

6.0 min: 95% B (Elution)

7.0 min: 95% B (Wash)

7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI) in Positive Mode. Analyzer: Triple Quadrupole (QqQ)

operating in MRM mode for quant, or Q-TOF for accurate mass.

Capillary Voltage: 3500 V

Gas Temperature: 300°C

Nebulizer Pressure: 35 psi

Sheath Gas Flow: 11 L/min
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Results & Discussion: Fragmentation Analysis
Full Scan & Precursor Selection
In positive ESI, the molecule forms a stable protonated pseudomolecular ion [M+H]⁺ at m/z

196.1. Sodium adducts [M+Na]⁺ (m/z 218.1) may appear if glassware is not strictly rinsed, but

the protonated species is preferred for fragmentation.

Fragmentation Pathways (MS/MS)
The fragmentation logic follows standard even-electron ion rules. The two primary labile sites

are the ethyl group on the amine and the methyl ester.

Primary Transition (Loss of Ethene): The secondary amine undergoes a rearrangement

(likely via a 4-membered transition state or inductive cleavage) losing the ethyl group as

neutral ethene (C₂H₄, 28 Da).

Reaction:[M+H]⁺ (196) -> [M+H - C₂H₄]⁺ (168)

Significance: This regenerates the "Orthocaine" (Methyl 4-amino-3-hydroxybenzoate) core

ion.

Secondary Transition (Loss of Methanol): The ester moiety undergoes neutral loss of

methanol (CH₃OH, 32 Da), forming an acylium ion.

Reaction:[M+H]⁺ (196) -> [M+H - CH₃OH]⁺ (164)

Combined Loss (Core Ring): Sequential loss of the ethyl group and the ester methoxy group

leads to the stable ring fragment.

Reaction:m/z 168 -> m/z 136 (Loss of CH₃OH from the 168 fragment).

MRM Transitions for Quantification
For high-sensitivity quantification (e.g., impurity analysis), use the following Multiple Reaction

Monitoring (MRM) transitions:
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Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Type

196.1 168.1 15 - 20
Quantifier (Most

abundant)

196.1 136.1 30 - 35
Qualifier (Structural

confirmation)

196.1 164.1 15 - 20 Qualifier (Alternative)

Visualization of Fragmentation Pathway[1][2][3]
The following diagram illustrates the mechanistic breakdown of the molecule inside the collision

cell.

Precursor Ion [M+H]+
m/z 196

(Methyl 4-(ethylamino)-3-hydroxybenzoate)

Fragment A
m/z 168

[M+H - C2H4]+
(Loss of Ethyl Group)

N-Dealkylation
(-28 Da)

Fragment B
m/z 164

[M+H - CH3OH]+
(Loss of Methanol)

Ester Cleavage
(-32 Da)

Core Ion
m/z 136

[Frag A - CH3OH]+
(Acylium Ion)

Ester Cleavage
(-32 Da)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the parallel losses of the ethyl

and methoxy groups.
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Method Validation & Troubleshooting
Linearity & Sensitivity

Linear Range: Typically 1.0 ng/mL to 1000 ng/mL.

LOD: ~0.1 ng/mL (Signal-to-Noise > 3).

Self-Validation Check: If the ratio of the Quantifier (168) to Qualifier (136) ion deviates by

>20% from the standard, suspect matrix interference or co-eluting isobaric impurities.

Common Issues
Peak Tailing: The secondary amine can interact with free silanols on the column.

Fix: Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped

column (e.g., C18 Shield RP).

Low Sensitivity:

Fix: Check pH.[1][2] Ensure the mobile phase is acidic (pH ~3.0) to fully protonate the

amine.

Sodium Adducts: Strong m/z 218 peak.

Fix: Switch to plastic solvent bottles; glass leaches sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

2. pubs.acs.org [pubs.acs.org]
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[Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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